molecular formula C10H15N3O2 B8742276 N-(2-(dimethylamino)ethyl)-2-nitrobenzenamine CAS No. 25238-55-5

N-(2-(dimethylamino)ethyl)-2-nitrobenzenamine

Cat. No. B8742276
M. Wt: 209.24 g/mol
InChI Key: JSNWIWQOIKRWAK-UHFFFAOYSA-N
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Patent
US07868177B2

Procedure details

To a mixture of 2-fluoronitrobenzene (2.0 g, 14 mmol) and sodium bicarbonate (5.9 g, 71 mmol) in 30 mL THF under nitrogen was added N1, N1-dimethylethane-1,2-diamine (1.7 mL, 16 mmol). The reaction was allowed to stir at ambient temperature for 3 h, and then a water-cooled reflux condenser was added and the mixture was heated to 70° C. for 16 h. The reaction was cooled to ambient temperature, filtered through paper, and concentrated in vacuo to give N-(2-(dimethylamino)ethyl)-2-nitrobenzenamine as a yellow oil. This material was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].C(=O)(O)[O-].[Na+].[CH3:16][N:17]([CH3:21])[CH2:18][CH2:19][NH2:20].O>C1COCC1>[CH3:16][N:17]([CH3:21])[CH2:18][CH2:19][NH:20][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
5.9 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
CN(CCN)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 70° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered through paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(CCNC1=C(C=CC=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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